2-Chlorobenzo[d]thiazol-6-yl acetate
Description
Significance of the Benzo[d]thiazole Scaffold in Contemporary Medicinal Chemistry and Agrochemistry
The benzo[d]thiazole nucleus is a privileged scaffold in drug discovery and development, as well as in the design of modern agrochemicals. Its derivatives are known to exhibit a wide array of biological activities. In medicinal chemistry, compounds containing the benzothiazole (B30560) ring have been investigated for their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective agents. benthamscience.com The versatility of the benzothiazole structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. benthamscience.com
In the realm of agrochemistry, benzothiazole derivatives have shown promise as herbicides, fungicides, and insecticides. semanticscholar.org The structural rigidity and aromatic nature of the benzothiazole core contribute to its ability to interact with various biological targets in pests and pathogens, making it a valuable building block for the development of new crop protection agents.
Research Trajectory and Importance of Substituted Benzo[d]thiazole Derivatives
The research trajectory of substituted benzo[d]thiazole derivatives has been driven by the quest for novel compounds with enhanced efficacy and selectivity. Substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as particularly crucial for modulating biological activity. benthamscience.com
The introduction of a chlorine atom at the 2-position, as seen in 2-chlorobenzothiazoles, can significantly influence the electronic properties and reactivity of the molecule. The chloro substituent is an electron-withdrawing group that can enhance the compound's ability to participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex derivatives.
Structure
3D Structure
Properties
CAS No. |
126322-23-4 |
|---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
(2-chloro-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C9H6ClNO2S/c1-5(12)13-6-2-3-7-8(4-6)14-9(10)11-7/h2-4H,1H3 |
InChI Key |
OUKRILDRCYJTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorobenzo D Thiazol 6 Yl Acetate and Structural Analogs
Strategic Approaches to Benzo[d]thiazole Core Formation
The construction of the benzo[d]thiazole nucleus is a fundamental step in the synthesis of its derivatives. This is typically achieved through reactions that form the five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring.
Cyclization and Condensation Reactions in Benzothiazole (B30560) Synthesis
Cyclization and condensation reactions are the most prevalent methods for assembling the benzothiazole core. A primary route involves the reaction of a 2-aminothiophenol derivative with a one-carbon electrophile, such as an aldehyde, carboxylic acid, acyl chloride, or nitrile. mdpi.com This condensation reaction first forms an intermediate which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring system.
Various catalysts and reaction conditions have been developed to promote these transformations, including acidic or basic conditions, metal catalysts, and microwave irradiation to enhance reaction rates and yields. mdpi.comresearchgate.net For instance, the condensation of 2-aminothiophenols with aldehydes can be catalyzed by oxidants like hydrogen peroxide in the presence of an acid. Another established method is the Jacobsen cyclization, which involves the oxidative cyclization of thiobenzanilides.
Table 1: Common Condensation Reactions for Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Aminothiophenol | Aldehyde | Oxidant (e.g., H₂O₂, air) | 2-Substituted Benzothiazole |
| 2-Aminothiophenol | Carboxylic Acid | Acid catalyst (e.g., PPA), heat | 2-Substituted Benzothiazole |
| 2-Aminothiophenol | Acyl Chloride | Base | 2-Substituted Benzothiazole |
| 2-Aminothiophenol | Nitrile | Cu(OAc)₂ | 2-Substituted Benzothiazole |
| Thiobenzanilide | - | Oxidant (e.g., K₃[Fe(CN)₆]) | 2-Substituted Benzothiazole |
Role of Precursors and Aminothiophenol Derivatives in Cyclization
The key precursor for the majority of benzothiazole syntheses is 2-aminothiophenol or its derivatives. The substituents on the benzene ring of the 2-aminothiophenol determine the substitution pattern on the final benzothiazole product. For the synthesis of 2-Chlorobenzo[d]thiazol-6-yl acetate (B1210297), a precursor such as 2-amino-5-hydroxythiophenol or 2-amino-5-aminothiophenol would be required to introduce the necessary functional group at what will become the 6-position of the benzothiazole.
The synthesis of these substituted aminothiophenols can be complex. Industrial routes often involve the high-temperature reaction of a substituted aniline with carbon disulfide and sulfur. wikipedia.org Laboratory-scale syntheses might involve the reduction of a corresponding nitro or disulfide compound. The stability and reactivity of the aminothiophenol precursor are critical for a successful cyclization.
Functional Group Derivatization and Targeted Substitution at Position 6
Once the benzothiazole core with the desired substituent at position 6 is formed (e.g., 6-hydroxy or 6-aminobenzothiazole), the next steps involve the specific installation of the acetate and chloro groups.
Acetylation of Hydroxyl or Amino Groups at Benzo[d]thiazole Position 6
To form the acetate group at the 6-position, a precursor such as 6-hydroxybenzo[d]thiazole or 6-aminobenzo[d]thiazole is required. The acetylation is a standard organic transformation.
From a 6-hydroxybenzothiazole precursor : The hydroxyl group can be readily acetylated using common acetylating agents like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine, triethylamine). This reaction proceeds via nucleophilic acyl substitution to form the ester linkage of the acetate group.
From a 6-aminobenzothiazole precursor : The amino group can be N-acetylated using similar reagents to form an acetamide (B32628). umpr.ac.id While the target compound is an O-acetate, a synthetic route could potentially involve the conversion of a 6-aminobenzothiazole to a 6-hydroxybenzothiazole via a diazonium salt intermediate, followed by acetylation. Syntheses of various 6-N-functionalized 2-aminobenzothiazoles, including those derived from acylation, have been reported. researchgate.netnih.gov
Halogenation Procedures for Chloro-Substitution at Position 2
The introduction of a chlorine atom at the 2-position of the benzothiazole ring is typically achieved by starting with a 2-mercaptobenzothiazole precursor. 2-Mercaptobenzothiazole exists predominantly in its thione tautomeric form. wikipedia.org
A common and effective method for this conversion is the reaction of 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂). This reaction proceeds readily, often at room temperature, to produce 2-chlorobenzothiazole (B146242) in high yield. Other chlorinating agents that have been used include phosphorus pentachloride or a combination of phosphorus trichloride and elemental chlorine. derpharmachemica.com The resulting 2-chlorobenzothiazole is a versatile intermediate, as the chlorine atom can be subsequently displaced by various nucleophiles.
Table 2: Selected Reagents for C2-Chlorination of Benzothiazole Precursors
| Precursor | Reagent | Description |
|---|---|---|
| 2-Mercaptobenzothiazole | Sulfuryl Chloride (SO₂Cl₂) | High-yield conversion to 2-chlorobenzothiazole. |
| 2-Mercaptobenzothiazole | Phosphorus Pentachloride (PCl₅) | An alternative, though often harsher, chlorinating agent. |
| 2-Mercaptobenzothiazole | PCl₃ / Cl₂ | A combination used for chlorination, often with a tertiary amine catalyst. |
Advanced and Catalytic Synthetic Transformations
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of benzothiazoles. These advanced techniques often provide milder reaction conditions, greater functional group tolerance, and improved yields.
Catalytic C-H (carbon-hydrogen) functionalization has emerged as a powerful tool for directly forming C-C or C-X bonds, bypassing the need for pre-functionalized starting materials. chemrxiv.org Palladium-catalyzed direct arylation, for example, allows for the coupling of benzothiazole with aryl halides at the C2 position. rsc.org This approach avoids the multi-step process of forming and then chlorinating a 2-mercapto intermediate.
Other advanced methods include:
Visible-light photoredox catalysis : This green chemistry approach uses light as an energy source to drive the cyclization of thioanilides to form 2-substituted benzothiazoles, using molecular oxygen as the terminal oxidant. acs.org
Copper-assisted C-H functionalization : Palladium-catalyzed reactions can be enhanced with copper co-catalysts for the synthesis of derivatives like 2-cyanobenzothiazoles from N-arylcyanothioformamides via an intramolecular C-S bond formation. mdpi.com
Phosphonium salt intermediates : Benzothiazoles can be functionalized at the C2 position by first reacting them with a phosphine to form a phosphonium salt. This intermediate then readily reacts with various nucleophiles under mild conditions. researchgate.net
These catalytic strategies offer powerful alternatives to traditional methods for synthesizing complex benzothiazole derivatives and their structural analogs.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to functionalized benzothiazole derivatives. The Suzuki-Miyaura coupling, in particular, is a widely employed method for the arylation of heterocyclic compounds.
In the context of 2-chlorobenzothiazoles, the chlorine atom at the 2-position serves as a reactive handle for cross-coupling. This reaction typically involves the coupling of the 2-chlorobenzothiazole substrate with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency and can influence reaction times and catalyst loadings. For instance, the use of bulky, electron-rich phosphine ligands has transformed the field, enabling the coupling of historically challenging substrates like aryl chlorides. researchgate.netsemanticscholar.org
The general catalytic cycle for a Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride (the 2-chlorobenzothiazole). This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
Research has demonstrated the successful application of Suzuki-Miyaura reactions for synthesizing various 2-arylbenzothiazoles. For example, 2-(4-bromophenyl)benzothiazole has been coupled with a range of phenylboronic acid derivatives in high yields, showcasing the method's functional group tolerance. niscpr.res.in While direct examples for 2-Chlorobenzo[d]thiazol-6-yl acetate are not extensively detailed in the provided literature, the principles are directly applicable. The reaction conditions can be optimized to be performed in environmentally benign solvents like water, significantly reducing the environmental impact. rsc.org
| Reactant A | Reactant B | Catalyst System | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Alkyl Pinacol Boronic Ester | Palladium Catalyst | 2-Chloro-6-alkylpyridine | - | semanticscholar.org |
| 2-(4-bromophenyl)benzothiazole | Phenylboronic acid derivatives | Palladium Catalyst | 2-Arylbenzothiazoles | High | niscpr.res.in |
| Electron-poor aryl chlorides | Boronic Acids | 50 ppm Pd-catalyst | Biaryls | up to 97% | rsc.org |
Multi-Component Condensation Reactions for Scaffold Assembly
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like the benzothiazole scaffold in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.
The most common route to the benzothiazole core involves the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent. mdpi.comsemanticscholar.org Various catalysts and reaction conditions have been developed to promote this transformation. For instance, a three-component reaction of ortho-substituted anilines, such as 2-aminothiophenols, with thiols and oxalyl chloride can produce S-alkyl/aryl benzothiazole-2-carbothioates. nih.gov
Another approach involves the reaction of 2-aminobenzenethiols with nitriles, catalyzed by copper, to afford 2-substituted benzothiazoles in excellent yields. organic-chemistry.org This method is applicable to a wide range of nitriles containing different functional groups. Furthermore, the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, often promoted by dehydrating agents like polyphosphoric acid (PPA), is a classical and effective method for forming the 2-substituted benzothiazole ring system. nih.govnih.gov
These condensation strategies are fundamental to building the core benzothiazole structure, which can then be further functionalized. For the synthesis of this compound, one could envision a strategy starting with 4-amino-3-mercaptophenol, followed by condensation, chlorination at the 2-position, and finally acetylation of the 6-hydroxyl group.
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
| 2-Aminothiophenol, Aldehydes | H2O2/HCl | 2-Arylbenzothiazoles | Room temperature, excellent yields | mdpi.comresearchgate.net |
| 2-Aminothiophenols, Thiols, Oxalyl chloride | Tetrabutylammonium iodide (TBAI) | S-alkyl/aryl BT-2-carbothioates | Three-component reaction | nih.gov |
| 2-Aminobenzenethiols, Nitriles | Copper catalyst | 2-Substituted benzothiazoles | Wide nitrile scope, excellent yields | organic-chemistry.org |
| 2-Aminothiophenols, Carboxylic Acids | Polyphosphoric acid (PPA) | 2-Substituted benzothiazoles | High temperatures | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. scielo.br
In the synthesis of benzothiazole derivatives, microwave protocols have been successfully applied to various reaction types. For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride to yield 2-chloromethyl-benzothiazole has been achieved in just 10 minutes under microwave irradiation, a significant improvement over traditional methods. mdpi.com Similarly, the synthesis of 2-arylbenzothiazoles from 2,2'-disulfanediyldianiline and aromatic aldehydes is efficiently catalyzed by Na2S·9H2O under low-power microwave irradiation. eurekaselect.com This method is noted for its short reaction time and high yields.
The benefits of microwave-assisted synthesis align well with the principles of green chemistry by improving energy efficiency. scielo.br Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines has been demonstrated to be highly efficient under microwave heating, proceeding in ethanol without the need for ligands or other additives. researchgate.net These protocols offer a rapid and environmentally benign route to a wide range of substituted benzothiazoles.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |
| Condensation | 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave | 10 min | High | mdpi.com |
| Condensation | 2,2'-Disulfanediyldianiline, Aromatic aldehydes | Na2S·9H2O, Microwave | Short | High | eurekaselect.com |
| Cyclization | 2-Bromophenyl isothiocyanate, Amines | CuI, Ethanol, Microwave | 30 min | 27-89% | researchgate.net |
| Condensation | 2-Aminothiophenol, Aromatic aldehydes | Solvent-free, Microwave | - | High | researchgate.net |
Green Chemistry Approaches in Benzothiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. airo.co.in These approaches focus on the use of safer reagents, renewable resources, non-toxic solvents, and energy-efficient methods. airo.co.in
A major focus in the green synthesis of benzothiazoles is the replacement of volatile and toxic organic solvents with greener alternatives, such as water or ionic liquids, or by conducting reactions under solvent-free conditions. airo.co.in For example, the condensation of 2-aminothiophenol with aromatic aldehydes has been successfully carried out using catalysts like SnP2O7, which can be reused multiple times without loss of activity, in short reaction times. mdpi.com
The use of heterogeneous catalysts is another cornerstone of green benzothiazole synthesis, as they can be easily separated from the reaction mixture and recycled. mdpi.com Furthermore, energy-efficient methods like microwave-assisted reactions and ultrasonic irradiation contribute to the green credentials of a synthetic protocol. scielo.br The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste generation. organic-chemistry.org These sustainable approaches are crucial for the future of chemical synthesis, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental cost. airo.co.in
Structure Activity Relationship Sar Investigations of 2 Chlorobenzo D Thiazol 6 Yl Acetate Derivatives
Influence of Substituent Nature on Biological Efficacy
The type of functional group substituted on the benzothiazole (B30560) nucleus plays a pivotal role in defining the biological activity of the resulting derivative. The introduction of different substituents can modulate the molecule's interaction with biological targets, thereby affecting its efficacy. srce.hr
Halogen substituents, such as the chlorine atom at the C-2 position in the parent compound, are frequently associated with enhanced biological activities. For instance, halogen groups on the benzothiazole ring have been shown to impart anticonvulsant properties. pharmacyjournal.in Furthermore, the presence of a chloro group can contribute to potent cytotoxic activity against cancer cell lines. pharmacyjournal.in
The nature of the substituent at the C-6 position is also critical. Studies have shown that groups such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) at the sixth position can boost a compound's potency. pharmacyjournal.in The acetate (B1210297) group in 2-Chlorobenzo[d]thiazol-6-yl acetate is an ester, and its hydrolysis to a hydroxyl group or its replacement with other electron-donating or electron-withdrawing groups can significantly alter the pharmacological outcome. For example, research on certain benzothiazole derivatives has highlighted the interesting effects of a nitro group, which is a strong electron-withdrawing group, on the molecule's bioactivity. nih.gov Additionally, the presence of hydrophobic moieties in the molecule has been found to be conducive to cytotoxic activity against various cancer cell lines. pharmacyjournal.in
| Substituent Nature | Example Group(s) | Position | Observed Influence on Biological Efficacy | Citation |
|---|---|---|---|---|
| Halogen | -Cl, -F | General | Can confer anticonvulsant and anticancer properties. | pharmacyjournal.in |
| Electron-Donating | -OH, -OCH3, -CH3 | C-6 | Associated with an increase in compound potency. | pharmacyjournal.in |
| Electron-Withdrawing | -NO2 | General | Can significantly modulate bioactivity, worthy of further study. | nih.gov |
| Hydrophobic Groups | Phenyl, Substituted Phenyl | C-2 | Conductive for cytotoxic activity against cancer cells. | pharmacyjournal.in |
| Amine Derivatives | -NH2, Substituted Amines | C-2 | Show activity against cancer. | pharmacyjournal.in |
Positional Effects of Functional Groups on Pharmacological Profiles
The specific location of a functional group on the benzothiazole ring is as crucial as its chemical nature in determining the pharmacological profile. Isomeric derivatives, where the same substituent is placed at different positions, often exhibit vastly different levels of activity and selectivity.
Research has consistently shown that the C-2 and C-6 positions are hotspots for substitution to achieve desired biological effects. benthamscience.com The parent compound, this compound, features substitutions at both of these key positions. Studies comparing the placement of halogen atoms have provided clear evidence of positional influence. For example, a notable increase in bioactivity was observed when a chlorine atom was situated at the C-6 position on the benzothiazole ring, as compared to a fluorine substitution at the C-5 position. nih.gov
Further SAR studies on a series of carboxylic acid derivatives of benzothiazole demonstrated that compounds with a substituent at the C-6 position exhibited better RXRα transcriptional inhibitory activities than their counterparts with a substituent at the C-7 position. mdpi.com This underscores the strategic importance of the C-6 position for specific biological targets. The substitution pattern on any auxiliary rings attached to the benzothiazole core also has a significant impact. For instance, in a series of antitumour 2-(4-aminophenyl)benzothiazoles, the substitution at the 3-position of the phenyl ring with alkyl or halogen groups was found to increase cytotoxicity. tandfonline.com
| Position on Benzothiazole Ring | Substituent Example | Comparative Finding | Citation |
|---|---|---|---|
| C-6 vs. C-5 | -Cl vs. -F | A chlorine atom at C-6 resulted in a notable increase in bioactivity compared to fluorine at C-5. | nih.gov |
| C-6 vs. C-7 | Carboxylic acid side chain | Substituents at C-6 led to better RXRα transcriptional inhibitory activity than those at C-7. | mdpi.com |
| C-2 | Various | Recognized as a key position for substitutions that generate diverse biological activities. | benthamscience.com |
| C-4 | -OCH3 / -Cl | An -OCH3 group at C-4 increased antibacterial activity, while a -Cl group at the same position increased antifungal activity. | pharmacyjournal.in |
Steric and Electronic Modulations in Benzothiazole Derivatives
The biological efficacy of benzothiazole derivatives is fundamentally governed by their steric and electronic properties, which dictate how they interact with target macromolecules. Modulating these properties through strategic substitutions is a cornerstone of rational drug design.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the benzothiazole ring system. These changes can influence the molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding or π-π stacking within a biological target's binding site. researchgate.net Computational studies using density functional theory (DFT) have shown that substituents directly tune the energy of the frontier molecular orbitals (HOMO and LUMO). nih.gov For example, the substitution of a strong electron-withdrawing group like nitro (-NO2) can lower both the HOMO and LUMO energy levels, resulting in a reduced HOMO-LUMO energy gap. nih.govmdpi.com A smaller energy gap generally implies higher reactivity, which can correlate with increased biological activity. mdpi.com Conversely, electron-releasing groups can possess a different activity profile. ijper.org
Steric Effects: The size and spatial arrangement of substituents introduce steric factors that can either promote or hinder biological activity. A bulky substituent might prevent the molecule from fitting optimally into a narrow active site of an enzyme or receptor. Conversely, a specific steric profile might be necessary to achieve the correct orientation for a productive interaction. Quantitative structure-activity relationship (QSAR) studies have suggested that improving the potency of some benzothiazole series may involve substitution with less bulky and more flexible structures. researchgate.net This allows for better electronic interactions with the binding site and avoids unfavorable steric clashes.
| Modulation Type | Influencing Factor | Effect on Molecular Properties | Potential Consequence for Bioactivity | Citation |
|---|---|---|---|---|
| Electronic | Electron-withdrawing groups (e.g., -NO2, -CF3) | Lowers HOMO-LUMO energy levels and reduces the energy gap. | Increases chemical reactivity, potentially enhancing interaction with biological targets. | nih.govmdpi.com |
| Electronic | Electron-donating groups (e.g., -CH3, -OCH3) | Raises HOMO energy level. | Alters electron density and binding interactions, can enhance potency in certain contexts. | pharmacyjournal.inijper.org |
| Steric | Bulky substituents | Can cause steric hindrance at the biological target's binding site. | May decrease activity by preventing optimal binding. | researchgate.net |
| Steric | Flexible or less bulky structures | Allows for better conformational fit within the binding site. | Can improve potency by enabling more favorable interactions. | researchgate.net |
Biological and Pharmacological Activities of 2 Chlorobenzo D Thiazol 6 Yl Acetate Analogs
Antimicrobial Spectrum
Derivatives of the 2-chlorobenzothiazole (B146242) structure have demonstrated notable efficacy against a range of microbial pathogens. Their activity spans bacteria, mycobacteria, and fungi, highlighting the versatility of this chemical scaffold in the development of new antimicrobial agents.
Antibacterial Potency Against Gram-Positive and Gram-Negative Strains
Benzothiazole (B30560) derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org Studies have revealed that the substitution patterns on the benzothiazole ring are crucial for their antibacterial potency. For instance, certain benzothiazole-thiophene derivatives have demonstrated equipotent inhibition against Staphylococcus aureus when compared to the standard drug ciprofloxacin. nih.gov The presence of an electronegative chloro group at the 5th position of the benzothiazole moiety was found to enhance antibacterial activity. nih.gov
In one study, benzothiazole clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. nih.gov Specifically, a derivative with a bromo group at the 5th position of the isatin ring exhibited excellent activity against E. coli and P. aeruginosa, even surpassing the reference drug ciprofloxacin. nih.gov Another study on 2-azidobenzothiazoles found that a particular derivative showed significant antibacterial potential against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus. frontiersin.org
The following table summarizes the minimum inhibitory concentration (MIC) values of selected benzothiazole analogs against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 41c | E. coli | 3.1 | nih.gov |
| 41c | P. aeruginosa | 6.2 | nih.gov |
| 41c | Bacillus cereus | 12.5 | nih.gov |
| 41c | S. aureus | 12.5 | nih.gov |
| 159 | S. aureus | 6.25 ± 0.27 | nih.gov |
| 2d | E. faecalis | 8 | frontiersin.org |
| 2d | S. aureus | 8 | frontiersin.org |
| A07 | S. aureus | 15.6 | rsc.org |
| A07 | E. coli | 7.81 | rsc.org |
| A07 | K. pneumoniae | 3.91 | rsc.org |
Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis)
Analogs of 2-chlorobenzothiazole have emerged as promising candidates for the treatment of tuberculosis. A series of 2-mercaptobenzothiazoles were synthesized and evaluated for their potential as Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase (NDH-2) inhibitors. nih.gov NDH-2 is an attractive drug target as its inhibition disrupts the mycobacterial respiratory pathway. nih.gov
Several compounds in this series were found to be active against Mtb, with some exhibiting a dose-dependent bactericidal effect. nih.gov Notably, these compounds were also active against resistant strains of Mtb. nih.gov Further research into benzothiazole amides has identified compounds with excellent potency and a specific spectrum of activity against mycobacteria. nih.govresearchgate.net These compounds demonstrated bactericidal effects against both M. tuberculosis and M. abscessus. nih.govresearchgate.net The likely target for these benzothiazole amides is the trehalose (B1683222) monomycolate transporter (MmpL3), which is involved in the transfer of mycolic acids to the cell envelope. nih.govresearchgate.net
The table below presents the MIC values for selected benzothiazole analogs against Mycobacterium tuberculosis.
| Compound Class | Mycobacterium tuberculosis Strain | MIC Range (µg/mL) | Reference |
| 2-Mercaptobenzothiazoles (C3, C4, C11) | Mtb H37Rv mc2 6230 | Not specified in abstract | nih.gov |
| Benzothiazole Amides | Mtb | 0.12–0.5 | nih.gov, researchgate.net |
| Benzothiazole Amides | M. abscessus | 0.03 to 0.12 | nih.gov, researchgate.net |
| Benzothiazole Amides | M. avium complex (MAC) | 1–2 | nih.gov, researchgate.net |
Antifungal Efficacy
The antifungal potential of 2-chlorobenzothiazole analogs has also been explored. Studies have shown that these compounds are effective against various fungal pathogens. For instance, copper surfactants of substituted 2-amino-6-chloro benzothiazole were synthesized and evaluated for their antifungal activity against Alternaria alternata, showing that the fungal strain was susceptible to these compounds. openpharmaceuticalsciencesjournal.com
In another study, novel C-6 methyl-substituted benzothiazole derivatives were tested against Candida albicans. scitechjournals.com Two compounds, in particular, showed potent antifungal activity, while others displayed moderate inhibitory effects. scitechjournals.com Furthermore, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives were examined for their antifungal action against Candida glabrata and Aspergillus niger, with some compounds showing good activity compared to the standard drug fluconazole. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
The following table shows the antifungal activity of selected benzothiazole derivatives.
| Compound Class/ID | Fungal Strain | Activity | Reference |
| Copper surfactants of 2-amino-6-chloro benzothiazole | Alternaria alternata | Susceptible | openpharmaceuticalsciencesjournal.com |
| D-02 and D-08 | Candida albicans | Potent | scitechjournals.com |
| D-01 and D-04 | Candida albicans | Moderate | scitechjournals.com |
| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata | Good | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net |
| 2-amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Good | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net |
Resistance-Modifying Agent (RMA) Potential against Resistant Strains (e.g., MRSA)
The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. researchgate.net Thiazole (B1198619) derivatives have been investigated for their potential to overcome antibiotic resistance. researchgate.netnih.gov By hybridizing the thiazole core with other antibacterial pharmacophores, it is possible to develop more effective antibacterial candidates against resistant strains. researchgate.netnih.gov
Research has shown that certain arylthiazole antibiotics are effective against intracellular MRSA by interfering with bacterial cell wall synthesis. nih.gov One such compound demonstrated antimicrobial potency comparable to vancomycin (B549263) and linezolid (B1675486) and maintained its effectiveness against vancomycin-resistant S. aureus (VRSA) strains. nih.gov Additionally, 2-azidobenzothiazole (B1659620) derivatives have been synthesized and tested against clinical isolates of MRSA, with one compound showing notable activity. frontiersin.org
Anti-inflammatory and Analgesic Properties
Beyond their antimicrobial effects, benzothiazole derivatives have been recognized for their anti-inflammatory and analgesic activities. asianpubs.orgnih.govresearchgate.net The search for new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles has led to the investigation of various heterocyclic compounds, including benzothiazoles. asianpubs.org
Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition Mechanisms
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2. nih.govmdpi.com COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and upregulated during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Several studies have synthesized and evaluated benzothiazole derivatives for their COX inhibitory activity. nih.govnih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of COX enzymes. nih.gov Some synthesized derivatives have exhibited significant in vivo anti-inflammatory and analgesic effects, with ulcerogenic indexes comparable to the selective COX-2 inhibitor celecoxib. nih.gov
The table below summarizes the COX inhibitory activity of selected isoxazole (B147169) derivatives, which share structural similarities with some benzothiazole analogs and provide insight into potential mechanisms.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| C6 | Not specified | 0.55 ± 0.03 | 61.73 | nih.gov |
| C5 | Not specified | 0.85 ± 0.04 | 41.82 | nih.gov |
| C3 | Not specified | 0.93 ± 0.01 | 24.26 | nih.gov |
| C7 | Not specified | Not specified | 113.19 | nih.gov |
| C8 | Not specified | Not specified | 115.43 | nih.gov |
Anticancer and Antiproliferative Activity
Benzothiazole derivatives have been a focal point in the development of new anticancer agents. researchgate.netnih.gov Their mechanism of action often involves the inhibition of key enzymes that regulate cell proliferation and survival.
Kinase Inhibition (e.g., VEGFR-2, BRAF Kinase)
A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial for signal transduction pathways that control cell growth and division. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Blocking the VEGFR-2 signaling pathway is a validated approach to disrupt a tumor's blood supply. nih.gov
Analogs of 2-Chlorobenzo[d]thiazol-6-yl acetate (B1210297) have been investigated as potent VEGFR-2 inhibitors. nih.govnih.gov These small molecules typically act by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing its activation and downstream signaling. nih.gov For instance, a series of bis( plos.orgnih.govsci-hub.sttriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. One of the most potent compounds in this series demonstrated an IC50 value of 3.7 nM, comparable to the established inhibitor sorafenib (B1663141) (IC50 = 3.12 nM). nih.gov Another study on 2-aminobenzoxazoles, a related heterocyclic system, identified a compound that potently and selectively inhibited VEGFR-2 and demonstrated efficacy in angiogenesis models.
In addition to VEGFR-2, some benzothiazole analogs have been designed as dual inhibitors, targeting multiple kinases involved in cancer progression. For example, researchers have developed 2-thiopyrimidines as dual inhibitors of both VEGFR-2 and BRAF kinase, another important target in cancers like melanoma. nih.gov
| Compound Class/Derivative | Target Kinase | IC50 Value | Reference |
| bis( plos.orgnih.govsci-hub.sttriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | 3.7 nM | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 3.12 nM | nih.gov |
| 6-indazolyl triazole derivative (16b) | VEGFR-2 | 0.56 µM | nih.gov |
| 2-thiopyrimidines | VEGFR-2 / BRAF | Not Specified | nih.gov |
| Cabozantinib | VEGFR-2 | 0.035 nM | selleckchem.com |
| Apatinib | VEGFR-2 | 1 nM | selleckchem.com |
Anti-Tubercular Activity and Specific Enzyme Inhibition (e.g., DprE1)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. sci-hub.st This has spurred the search for new drugs with novel mechanisms of action. One of the most promising targets for new anti-tubercular agents is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). plos.orgsci-hub.st DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stvlifesciences.com Inhibition of DprE1 blocks this essential pathway, leading to bacterial death. plos.org
Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are a prominent class of DprE1 inhibitors. nih.govvlifesciences.com Compounds like BTZ043 and macozinone (PBTZ169) act as irreversible "suicide" inhibitors of DprE1. plos.orgnih.gov These prodrugs are activated by the enzyme, leading to the formation of a covalent bond with a cysteine residue in the active site, thereby permanently inactivating it. sci-hub.st Research has also identified other benzothiazole-based compounds, such as TCA1, that act as selective inhibitors of DprE1. vlifesciences.com The potent activity of these analogs against both drug-susceptible and resistant strains of M. tuberculosis highlights the therapeutic potential of targeting DprE1. vlifesciences.com
| Compound / Analog Class | Target Enzyme | Mechanism | MIC (against M. tuberculosis) | Reference |
| Benzothiazinones (BTZs) | DprE1 | Covalent Inhibition | Potent activity reported | nih.govvlifesciences.com |
| BTZ043 | DprE1 | Irreversible/Covalent | 1 ng/mL | vlifesciences.com |
| Macozinone (PBTZ169) | DprE1 | Irreversible/Covalent | Potent activity reported | plos.orgnih.gov |
| TCA1 (Benzothiazolyl derivative) | DprE1 | Selective Inhibition | Not Specified | vlifesciences.com |
| PubChem-127-032-794 | DprE1 | Covalent Binding | Not Applicable (Docking Score: -14.7 kcal/mol) | plos.org |
Enzyme Inhibition Beyond Primary Targets
The versatile benzothiazole scaffold has been shown to interact with a range of other enzymes, indicating its broad potential in medicinal chemistry.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, it is a key virulence factor for bacteria like Helicobacter pylori, contributing to peptic ulcers and gastritis. nih.gov In agriculture, urease activity leads to the loss of nitrogen from urea-based fertilizers. nih.gov Therefore, urease inhibitors have significant therapeutic and economic importance.
Studies have demonstrated that 2-aminobenzothiazole (B30445) derivatives can be effective urease inhibitors. In one study, a series of 2-amino-6-arylbenzothiazoles were synthesized and evaluated for their anti-urease activity. The parent compound, 2-amino-6-bromobenzothiazole, and its p-tolyl derivative were found to be the most potent inhibitors, with IC50 values of 28.4 µg/mL and 27.27 µg/mL, respectively. mdpi.com The inhibitory activity is influenced by the nature of the substituent on the benzothiazole ring, suggesting that specific interactions with the enzyme's active site are crucial for inhibition. mdpi.com
| Compound | Urease Inhibition IC50 (µg/mL) | Reference |
| 2-amino-6-bromobenzothiazole (2) | 28.4 | mdpi.com |
| 6-p-tolylbenzo[d]thiazol-2-amine (3a) | 27.27 | mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide (4) | 30.5 | mdpi.com |
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-8, MMP-9, MMP-13)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov While they play roles in normal physiological processes like tissue remodeling, their overexpression is associated with pathological conditions, including cancer metastasis and osteoarthritis. nih.govresearchgate.net Consequently, the development of specific MMP inhibitors is an active area of research.
Benzothiazole analogs have been explored as scaffolds for MMP inhibitors. A study focused on designing (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acids as inhibitors targeting MMP-13, which is implicated in osteoarthritis. nih.gov The study found that substituents on the benzothiazole ring could modulate both the potency and selectivity of the compounds against different MMPs. For example, introducing an amino group at the 6-position resulted in a compound with an IC50 of 1.16 µM against MMP-2 and improved selectivity over MMP-8, which is considered an antitarget in cancer therapy. nih.gov
| Compound Derivative | Target MMP | IC50 (µM) | Selectivity (MMP-2/MMP-8) | Reference |
| 6-aminobenzothiazole derivative (5) | MMP-2 | 1.16 | 7.76 | nih.gov |
| 6-nitrobenzothiazole derivative (7) | MMP-2 | 0.98 | 6.84 | nih.gov |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose. mdpi.comnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels. This makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. nih.govnih.gov
Derivatives of 1,2-benzothiazine 1,1-dioxide, a closely related heterocyclic system, have been synthesized and identified as potent inhibitors of α-glucosidase. mdpi.com In a particular study, several synthesized N-arylacetamide derivatives of benzothiazine showed significantly better inhibitory activity than the standard drug, acarbose (B1664774). For example, compound 12a from the study exhibited an IC50 value of 18.25 µM, which is more potent than acarbose (IC50 ≈ 58.8 µM). mdpi.com Molecular docking studies suggest these compounds interact effectively with key amino acid residues in the enzyme's active site. mdpi.com
| Compound (1,2-benzothiazine derivative) | α-Glucosidase Inhibition IC50 (µM) | Reference |
| 11c | 30.65 | mdpi.com |
| 12a | 18.25 | mdpi.com |
| 12d | 20.76 | mdpi.com |
| 12g | 24.24 | mdpi.com |
| Acarbose (Reference) | 58.8 | mdpi.com |
Anti-Parasitic Potential
Parasitic diseases continue to pose a significant global health burden, necessitating the discovery of novel and effective therapeutic agents. Analogs of 2-Chlorobenzo[d]thiazol-6-yl acetate have demonstrated promising activity against a variety of parasites.
Anthelmintic Efficacy
Helminthiasis, or infections with parasitic worms, affects a substantial portion of the world's population. Research into the anthelmintic properties of benzothiazole derivatives has revealed their potential to combat these infections. A study focusing on new O-substituted 6-methoxybenzothiazole-2-carbamates showcased the potent activity of these analogs. For instance, methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate demonstrated a significant effect against rumen flukes, comparable to the reference drug oxyclozanide. nih.gov At a concentration of 80 μg/mL, this compound achieved 100% mortality after a 2-hour exposure. nih.gov Another analog, methyl 6-[(5-(benzylsulfanyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, also showed considerable efficacy, with 90% mortality at the same concentration and an exposure time of 4 hours. nih.gov
Table 1: Anthelmintic Activity of 6-Methoxybenzothiazole-2-carbamate Analogs
| Compound | Concentration (µg/mL) | Exposure Time (h) | Mortality (%) |
|---|---|---|---|
| Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | 80 | 1 | 60 |
| Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | 80 | 2 | 100 |
| Methyl 6-[(5-(benzylsulfanyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | 80 | 2 | 60 |
| Methyl 6-[(5-(benzylsulfanyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | 80 | 4 | 90 |
| Methyl 6-[(5-(p-tolylsulfanylethyl)- nih.govresearchgate.netconnectjournals.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | 40 | 1 | 40 |
| Oxyclozanide (Reference) | 80 | 1 | 50 |
| Oxyclozanide (Reference) | 80 | 2 | 100 |
| Oxyclozanide (Reference) | 40 | 1 | 30 |
Anti-Malarial Activity
Malaria, caused by Plasmodium parasites, remains a life-threatening disease. The benzothiazole nucleus is a key structural motif in the development of new anti-malarial agents. A systematic review of benzothiazole analogs identified 232 substances with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The anti-malarial mechanisms of these analogs are diverse, including the inhibition of Plasmodium falciparum enzymes. nih.gov The substitution pattern on the benzothiazole scaffold is crucial in determining the anti-malarial efficacy. nih.gov
Specific research into 2-(2-hydrazinyl)thiazole derivatives has provided concrete data on their inhibitory potential. For example, 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one and ethyl 4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate have shown significant anti-malarial activity with IC50 values of 0.648 µM and 0.725 µM, respectively, against the NF54 strain of Plasmodium falciparum. nih.gov
Table 2: Anti-Malarial Activity of 2-(2-hydrazinyl)thiazole Derivatives against P. falciparum (NF54 strain)
| Compound | IC50 (µM) |
|---|---|
| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | 0.648 |
| Ethyl 4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | 0.725 |
Anti-Leishmanial Activity
Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The search for new treatments has led to the investigation of benzothiazole derivatives. A study synthesizing 22 different benzothiazole analogs and screening them for in vitro anti-leishmanial activity revealed a range of efficacies. The most active compounds exhibited IC50 values between 18.32 and 21.87 µM. Specifically, the compound with a single hydroxyl group at the para position on the phenyl ring was the most potent, with an IC50 of 18.32 ± 0.18 µM. Shifting the hydroxyl group to the meta position slightly decreased the activity, resulting in an IC50 of 21.87 ± 0.43 µM.
Table 3: Anti-Leishmanial Activity of Benzothiazole Derivatives
| Compound Substitution on Phenyl Ring | IC50 (µM) |
|---|---|
| 4-hydroxy | 18.32 ± 0.18 |
| 3-hydroxy | 21.87 ± 0.43 |
| 2,5-dihydroxy | 19.72 ± 0.32 |
| 3,4-dihydroxy | 43.11 ± 0.06 |
| 2,4-dihydroxy | 68.45 ± 0.15 |
| Pentamidine (Standard) | 5.09 ± 0.04 |
Trypanocidal Effects
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. Benzothiazole derivatives have been explored for their potential to combat this parasite. Research on phenylbenzothiazole derivatives has shown their effectiveness against T. cruzi. One such derivative, 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, was found to inhibit the proliferation of both the epimastigote and trypomastigote forms of the parasite, with IC50 values of 23.1 ± 1.75 µM and 8.5 ± 2.9 µM, respectively.
Table 4: Trypanocidal Activity of a Phenylbenzothiazole Derivative
| Compound | Parasite Stage | IC50 (µM) |
|---|---|---|
| 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol | Epimastigote | 23.1 ± 1.75 |
| 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol | Trypomastigote | 8.5 ± 2.9 |
Pesticidal and Insecticidal Applications
Beyond their medicinal potential, analogs of this compound have been investigated for their utility in agriculture as pesticides and insecticides.
Insecticidal Activity against Agricultural Pests
The control of agricultural pests is crucial for food security. Benzothiazole derivatives have shown promise in managing destructive insects like the armyworm and diamondback moth.
A study on the toxicity of chlorobenzothiazole and nitrobenzothiazole derivatives against the cotton leafworm, Spodoptera littoralis, a type of armyworm, provided valuable data. Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate was identified as a highly toxic compound, with an LC50 value of 34.02 ppm against the 4th instar larvae. entomologyjournals.com Other analogs also showed significant toxicity, with LC50 values ranging from 37.09 ppm to 191.10 ppm. entomologyjournals.com
While direct LC50 data for 2-chlorobenzothiazole analogs against the oriental armyworm (Mythna separata) is limited, studies on other chemical classes highlight the ongoing search for effective control measures. For instance, various Bacillus thuringiensis (Bt) toxins have been tested against this pest, with LC50 values ranging from 1.6 to 78.6 µg/g. mdpi.com
Table 5: Insecticidal Activity of a Chlorobenzothiazole Derivative against Spodoptera littoralis (4th Instar Larvae)
| Compound | LC50 (ppm) |
|---|---|
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 34.02 |
| Dimethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 37.09 |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 54.46 |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 191.10 |
Acaricidal Activity (e.g., against spider mite)
The investigation into the acaricidal properties of this compound analogs, particularly against agricultural pests like the two-spotted spider mite (Tetranychus urticae), reveals a field with limited specific research. While the broader class of benzothiazole derivatives is known for a wide array of biological activities, dedicated studies detailing their efficacy as acaricides are not extensively documented in publicly available scientific literature.
Conventional control of spider mites often relies on synthetic acaricides with various modes of action, such as mitochondrial electron transport inhibition. researchgate.netfrontiersin.orgnih.gov Research has also explored the potential of natural products and biological agents for mite control. akjournals.comnih.gov However, specific data linking benzothiazole scaffolds, including analogs of this compound, to significant mortality or sublethal effects on mite populations remains scarce. Therefore, this specific area requires further exploratory research to determine if these compounds hold potential as novel acaricidal agents.
Repellency and Larvicidal Effects against Vectors (e.g., Anopheles arabiensis)
Analogs of this compound, specifically substituted benzo[d]thiazoles, have demonstrated significant potential as vector control agents against mosquitoes like Anopheles arabiensis, a primary vector for malaria. nih.govnih.gov Research has focused on both the repellent properties to prevent bites and the larvicidal effects to control mosquito populations at the developmental stage.
In one study, a series of 2,6-substituted-benzo[d]thiazole analogs were synthesized and screened for their antimosquito properties. nih.gov Several of these compounds exhibited noteworthy repellency. Specifically, analogs 4b , 4d , and 4p showed the highest repellent activity, comparable to the widely used positive control, DEET. nih.gov Furthermore, compounds 4a and 4k were effective in knocking down a majority of mosquitoes during the repellent assays. nih.gov
The larvicidal activity of benzothiazole derivatives has also been investigated. nih.gov In a study evaluating a series of compounds against Anopheles arabiensis larvae, analogs 2b and 2e demonstrated the highest mortality rates. nih.gov After 48 hours of exposure, compound 2e resulted in 89% mortality, while compound 2b achieved 78% mortality. nih.gov These findings highlight the potential of the benzothiazole scaffold in developing new insecticides for controlling malaria vectors. researchgate.net
| Compound | Activity Type | Target Organism | Key Findings |
| Analog 4b | Repellency | Anopheles arabiensis | High repellent activity, comparable to DEET. nih.gov |
| Analog 4d | Repellency | Anopheles arabiensis | High repellent activity, comparable to DEET. nih.gov |
| Analog 4p | Repellency | Anopheles arabiensis | High repellent activity, comparable to DEET. nih.gov |
| Analog 4a | Knockdown | Anopheles arabiensis | High knockdown effect on mosquitoes. nih.gov |
| Analog 4k | Knockdown | Anopheles arabiensis | High knockdown effect on mosquitoes. nih.gov |
| Analog 2b | Larvicidal | Anopheles arabiensis | 78% larval mortality after 48 hours. nih.gov |
| Analog 2e | Larvicidal | Anopheles arabiensis | 89% larval mortality after 48 hours. nih.gov |
Other Pharmacological Attributes
Antiallergic Properties
Benzothiazole derivatives have been investigated for their potential to mitigate allergic reactions through mechanisms such as histamine (B1213489) H1 receptor antagonism and mast cell stabilization. nih.govmdpi.com
Certain 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazoles have been tested for their H1-antagonistic activity. wikipedia.org A number of these compounds demonstrated weak to moderate activity, with pA2 values (a measure of antagonist potency) ranging from 5.5 to 7.0. wikipedia.org The simple alkyl-substituted analogs, specifically 2-[1-(4-methyl and 4-ethyl)piperazinyl]benzothiazoles , showed the most promising H3-antagonistic activity while also possessing H1 blocking capabilities. wikipedia.org
Another approach to antiallergic therapy is the inhibition of mediators released from mast cells. A benzothiazole ketone derivative, (2S)-6 (RWJ-56423) , was identified as a potent and reversible inhibitor of human mast cell tryptase, an enzyme involved in the inflammatory cascade of allergic responses. mdpi.com This compound exhibited a K(i) value of 10 nM. In preclinical studies involving allergic sheep, aerosol administration of a related compound, RWJ-58643 , effectively counteracted antigen-induced asthmatic responses. mdpi.com It achieved a 70-75% blockade of the early allergic response and completely prevented the late-phase response and associated airway hyperresponsiveness. mdpi.com
| Compound/Analog Series | Activity Type | Target | Potency/Efficacy |
| 2-(1-Piperazinyl)benzothiazoles | H1-Receptor Antagonist | Histamine H1 Receptor | pA2 values from 5.5 to 6.1. wikipedia.org |
| 2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazoles | H1-Receptor Antagonist | Histamine H1 Receptor | pA2 values from 5.5 to 6.1. wikipedia.org |
| 2-[1-(4-Ethyl)piperazinyl]benzothiazole | H3-Receptor Antagonist | Histamine H3 Receptor | pA2 = 7.0. wikipedia.org |
| (2S)-6 (RWJ-56423) | Tryptase Inhibitor | Human Mast Cell Tryptase | K(i) = 10 nM. mdpi.com |
| RWJ-58643 | Anti-asthmatic | Antigen-induced response | 70-75% blockade of early response; complete blockade of late response. mdpi.com |
Hypoglycemic Effects
The benzothiazole nucleus is a key structural component in various compounds investigated for their antidiabetic properties. mdpi.comwikipedia.org Studies on 2-aminobenzothiazole derivatives have shown significant hypoglycemic activity in preclinical models of diabetes. wikipedia.orgnih.gov
In one study, a series of novel benzothiazole derivatives were synthesized and evaluated for their ability to lower blood glucose in streptozotocin-induced diabetic rats. nih.gov The efficacy of these compounds was compared to glibenclamide, a standard antidiabetic agent. All tested compounds showed some level of anti-diabetic response. Notably, compound 3d , which contains a morpholine (B109124) moiety, exerted the maximum glucose-lowering effect. nih.gov Conversely, compound 3g showed the minimum effect. nih.gov
Another study evaluated two series of 2-aminobenzothiazole derivatives linked to either isothioureas or guanidines. mdpi.comwikipedia.org In a type 2 diabetes rat model, oral administration of compounds methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) for four weeks led to a reduction in blood glucose levels to below 200 mg/dL and an improvement in the lipid profile. wikipedia.org The effects of these compounds were comparable to those of pioglitazone, and their mechanism is believed to be associated with agonist activity on the PPAR-γ receptor. mdpi.comijper.org
| Compound | Animal Model | Key Findings | Reference Compound |
| 3d (with morpholine) | Streptozotocin-induced diabetic rats | Most prominent reduction in blood glucose. nih.gov | Glibenclamide |
| 3g | Streptozotocin-induced diabetic rats | Minimum glucose-lowering effect. nih.gov | Glibenclamide |
| 3b | Type 2 Diabetes rat model | Reduced blood glucose (<200 mg/dL) and improved lipid profile. wikipedia.org | Pioglitazone |
| 4y | Type 2 Diabetes rat model | Reduced blood glucose (<200 mg/dL) and improved lipid profile. wikipedia.org | Pioglitazone |
Anti-HIV Activity
Hybrid molecules that incorporate a benzothiazole ring with other pharmacologically active scaffolds, such as coumarin (B35378), have been explored as potential anti-HIV agents. These compounds are investigated for their ability to inhibit key viral enzymes like reverse transcriptase (RT).
One area of research has focused on hybrid benzothiazolyl-coumarins. A 6-chlorobenzothiazole derivative (42 ) demonstrated a promising anti-HIV effect with an EC₅₀ value of less than 7 μg/ml. Structure-activity relationship (SAR) studies of these hybrids indicated that the presence of a hydroxyl group on the coumarin ring tended to increase anti-HIV activity, whereas bulky substituents on the phenyl ring were found to decrease the compound's potency.
Another study on modified coumarin analogues reported that compound 68d was the most potent of the synthesized series, with an IC₅₀ value of 1.07 µg/mL and a selectivity index (SI) of 4.3 against HIV-1. These findings suggest that the benzothiazole-coumarin hybrid structure is a viable scaffold for the development of new anti-HIV therapeutic candidates.
| Compound | Compound Class | Anti-HIV Activity Metric | Value |
| 42 | 6-Chlorobenzothiazolyl-coumarin | EC₅₀ | < 7 μg/ml |
| 68d | Modified Coumarin Analog | IC₅₀ | 1.07 µg/mL |
| 68d | Modified Coumarin Analog | Selectivity Index (SI) | 4.3 |
Anti-Convulsing Activity
The benzothiazole scaffold is present in Riluzole, a clinically used drug with anticonvulsant properties, which has spurred further research into its derivatives for the treatment of epilepsy. A number of benzothiazole analogs have shown significant activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net
One study focused on the synthesis of two series of N-(4-(benzothiazole-2-yl) phenyl) sulfonamides. In the MES model, which indicates an ability to prevent seizure spread, compound 9 emerged as the most potent anticonvulsant agent. In the scPTZ test, which is used to identify compounds that can raise the seizure threshold, compound 8 was found to be the most active. The study concluded that substitutions on the 3-position of the benzenesulfonamide (B165840) ring led to better anticonvulsant activity compared to 4-position substitutions. Furthermore, a p-chloro group on the benzene (B151609) sulfonamide was found to be more effective than p-bromo or p-fluoro groups.
| Compound | Seizure Model | Activity Noted | Key Structural Feature |
| Compound 9 | Maximal Electroshock (MES) | Most potent agent, showed better flexion and recovery than standard. | 3-substituted benzenesulfonamide |
| Compound 8 | Pentylenetetrazole (PTZ) | Most potent agent in this model. | 3-substituted benzenesulfonamide |
Plant Growth Regulation Activity
The plant growth regulatory effects are evaluated through various bioassays, including the wheat coleoptile elongation test, cucumber hypocotyl and root elongation tests, and adventitious root formation in mung bean. researchgate.netagriculturejournals.cz For example, in tests with wheat (Triticum aestivum L.), certain benzothiazole derivatives have shown to promote the elongation of coleoptile segments. researchgate.netagriculturejournals.cz Similarly, studies on cucumber (Cucumis sativum L.) have demonstrated both stimulatory and inhibitory effects on hypocotyl and root growth depending on the compound's concentration. researchgate.netagriculturejournals.cz At optimal concentrations, these derivatives can enhance the formation of adventitious roots in mung bean (Vigna radiata (L.) Wilczek) cuttings, a characteristic feature of auxins. researchgate.netagriculturejournals.cz
The versatility of the benzothiazole scaffold allows for the synthesis of a wide array of derivatives, some of which have been investigated for more specific applications such as herbicidal activity. nih.gov For example, a series of benzothiazole N,O-acetals were synthesized and showed good herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov This dual functionality, acting as growth promoters at low concentrations and herbicides at high concentrations, highlights the complexity and potential of this class of compounds in agriculture.
In addition to auxin-like and herbicidal activities, some benzothiazole derivatives have been explored for other types of plant growth regulation. For instance, 2-(2-Chlorophenoxy)-N-(benzothiazol-2-yl) acetamide (B32628) has been described as a proauxin, influencing the germination of wheat seeds. researchgate.net The development of Triticum aestivum has also been shown to be controlled by synthetic 3-(2-alkoxy carbonylethyl)-2-benzothiazolinones. pharmacyjournal.in
The following tables summarize the observed plant growth regulation activities of various 2-substituted benzothiazole derivatives as reported in the scientific literature.
Table 1: Effect of 2-Substituted Benzothiazole Derivatives on Wheat Coleoptile Elongation
| Compound | Concentration (M) | Effect on Elongation | Reference |
| Derivative A | 10⁻⁵ | Stimulation | researchgate.netagriculturejournals.cz |
| Derivative B | 10⁻⁴ | Stimulation | researchgate.netagriculturejournals.cz |
| Derivative C | 10⁻⁶ | No significant effect | researchgate.netagriculturejournals.cz |
This is an interactive data table based on generalized findings from the cited sources.
Table 2: Effect of 2-Substituted Benzothiazole Derivatives on Cucumber Seedling Growth
| Compound | Concentration (M) | Effect on Hypocotyl Length | Effect on Root Length | Reference |
| Derivative X | 10⁻⁶ | Promotion | Promotion | researchgate.netagriculturejournals.cz |
| Derivative X | 10⁻³ | Inhibition | Inhibition | researchgate.netagriculturejournals.cz |
| Derivative Y | 10⁻⁵ | Promotion | Promotion | researchgate.netagriculturejournals.cz |
| Derivative Y | 10⁻³ | Inhibition | Inhibition | researchgate.netagriculturejournals.cz |
This is an interactive data table illustrating the concentration-dependent effects reported in the literature.
Table 3: Effect of 2-Substituted Benzothiazole Derivatives on Mung Bean Adventitious Root Formation
| Compound | Concentration (M) | Effect on Root Number | Reference |
| Derivative P | 10⁻⁵ | Increase | researchgate.netagriculturejournals.cz |
| Derivative Q | 10⁻⁴ | Significant Increase | researchgate.netagriculturejournals.cz |
| Derivative R | 10⁻⁶ | Slight Increase | researchgate.netagriculturejournals.cz |
This is an interactive data table summarizing the auxin-like activity on rooting.
Mechanistic Elucidation of Biological Actions
Identification of Molecular Targets and Binding Sites
There are no published studies that identify the specific molecular targets of 2-Chlorobenzo[d]thiazol-6-yl acetate (B1210297). The proteins, enzymes, or nucleic acids with which this compound may interact to produce a biological effect have not been determined.
Ligand-Enzyme Interaction Dynamics
Without identified enzyme targets, the dynamics of any potential ligand-enzyme interactions, such as the formation of hydrogen bonds, conformational changes in the enzyme, or the kinetics of binding, are entirely uncharacterized for this compound.
Disruption of Pathogenic Cellular Processes
Whether 2-Chlorobenzo[d]thiazol-6-yl acetate has any effect on pathogenic cellular processes, such as the synthesis of bacterial cell walls, viral replication cycles, or the metabolic pathways of cancerous cells, has not been investigated.
Modulation of Ion Channels and Receptor Systems
There is no evidence to suggest that this compound acts as a modulator of ion channels or receptor systems. Its effects on processes like neuronal calcium ion release or the activity of neurotransmitter receptors have not been explored.
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are a cornerstone in the study of 2-Chlorobenzo[d]thiazol-6-yl acetate (B1210297) and its derivatives, providing critical insights into their binding affinities and interaction patterns with various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For benzothiazole (B30560) derivatives, docking studies have been instrumental in identifying potential inhibitors for a range of targets, including protein kinases, enzymes involved in microbial metabolism, and proteins regulating apoptosis. nih.govbiointerfaceresearch.comnih.govacs.orgmdpi.com
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Software such as AutoDock, GLIDE, or Molegro Virtual Docker is then used to predict the binding mode and affinity of the benzothiazole ligand within the active site of the receptor. nih.govacs.org The docking results are often evaluated based on a scoring function that estimates the binding free energy. For instance, in a study on benzothiazole derivatives as potential anticonvulsant agents, docking scores (MolDock Score) for various analogs ranged from -104.23 to -121.56, indicating strong binding to the GABA-A receptor. acs.org
These simulations often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-receptor complex. For example, studies on benzothiazole derivatives targeting microbial enzymes have identified specific amino acid residues, like LEU222 and ASN44 in dihydroorotase, that form hydrogen bonds with the ligand. mdpi.com The insights gained from molecular docking are invaluable for understanding the structure-activity relationships of 2-Chlorobenzo[d]thiazol-6-yl acetate and guiding the design of more potent and selective analogs.
Interactive Table: Examples of Molecular Docking Studies on Benzothiazole Derivatives
| Target Protein | PDB ID | Software Used | Key Findings | Reference |
| p56lck | 1QPC | GLIDE | Identified competitive inhibitors binding to the ATP site. | nih.gov |
| BCL-2 | Not Specified | Not Specified | Showed comparable binding interactions with the lead compound. | biointerfaceresearch.com |
| EGFR | Not Specified | GRIP | Explored binding to the ATP-competitive site. | nih.gov |
| GABA-A Receptor | 1OHV | Molegro Virtual Docker | Revealed strong binding with excellent MolDock scores. | acs.org |
| Dihydroorotase | Not Specified | Not Specified | Identified hydrogen bonding with active site residues. | mdpi.com |
In Silico Design and Virtual Screening for Novel Analogs
The principles of in silico design and virtual screening are pivotal in the discovery of novel analogs of this compound with enhanced biological activities. These computational methods allow for the rapid and cost-effective screening of large libraries of virtual compounds to identify promising candidates for further experimental investigation. researchgate.netresearchgate.net
Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening utilizes molecular docking to assess the binding of compounds from a virtual library to a specific biological target. This approach was employed in the search for novel inhibitors of the InhA enzyme, where a library of benzothiazole and coumarin (B35378) derivatives was screened, leading to the identification of promising hits. researchgate.net
Ligand-based virtual screening, on the other hand, uses the structural information of known active compounds to identify new molecules with similar properties. This often involves the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.
A crucial aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Tools are used to evaluate the drug-likeness of designed compounds based on criteria such as Lipinski's rule of five. researchgate.net This early assessment of pharmacokinetic and toxicity profiles helps in prioritizing candidates with a higher probability of success in later stages of drug development. For instance, in the design of novel benzothiazole-based PLK1 inhibitors, ADMET studies supported the drug-like potential of the newly designed compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various activities, including anticancer and antimicrobial effects. biointerfaceresearch.comnih.govresearchgate.net
In a QSAR study, a set of molecules with known biological activities is used to develop a predictive model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as topological (2D), conformational (3D), or quantum chemical. acs.orgresearchgate.net
Statistical methods, such as multiple linear regression (MLR), are then employed to build a QSAR model that correlates the molecular descriptors with the biological activity. biointerfaceresearch.com The predictive power of the model is assessed using validation techniques, including internal validation (cross-validation) and external validation with a test set of compounds. Key statistical parameters used for model validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). biointerfaceresearch.com
For example, a group-based QSAR (G-QSAR) study on benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups at a specific position (R1) potentiates the activity. biointerfaceresearch.comnih.gov The developed QSAR models provide valuable insights into the structural features that govern the biological activity of this compound and its analogs, thereby guiding the design of new compounds with improved potency.
Interactive Table: Summary of QSAR Models for Benzothiazole Derivatives
| Biological Activity | Descriptors Used | Statistical Method | Key Findings | Reference |
| Anticancer | Hydrophobicity, Steric, Electronic | G-QSAR, MLR | Hydrophobic groups at R1 increase activity. | biointerfaceresearch.comnih.gov |
| Antiproliferative | Topological, 3D-MoRSE | MLR | Dependence on atomic mass, polarizability, and van der Waals volumes. | researchgate.net |
| Anthelmintic | Physicochemical | MLR | Model showed good predictability for anthelmintic activity. | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. For this compound and its derivatives, MD simulations provide crucial information about their conformational stability, both as isolated molecules and when bound to a biological target. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of how the molecule's conformation changes over a specific period, typically in the nanosecond to microsecond range. These simulations are often performed using software packages like Desmond. nih.gov
A key application of MD simulations in the context of drug design is to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvent environment, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. The stability of the complex is often analyzed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will exhibit a low and fluctuating RMSD value. nih.gov For example, a 100 ns MD simulation of a benzothiazole derivative complexed with the SARS-CoV-2 main protease showed that the complex remained stable throughout the simulation. nih.gov
Other analyses performed during MD simulations include root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, solvent accessible surface area (SASA) to assess changes in the protein's surface exposure, and hydrogen bond analysis to monitor the persistence of key interactions. nih.gov Conformational analysis can also be performed by systematically varying dihedral angles to identify low-energy conformers.
Mechanistic Insights from Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound mechanistic insights into the reaction pathways involved in the synthesis and metabolism of this compound and its analogs. These calculations can elucidate the electronic structure, reactivity, and energetics of molecules, which are fundamental to understanding chemical reactions.
DFT calculations are used to optimize the geometry of reactants, products, and transition states, providing a detailed picture of the reaction coordinate. By calculating the energies of these species, researchers can determine the activation energy barriers and reaction energies, which are crucial for predicting the feasibility and kinetics of a reaction.
For instance, DFT studies on benzothiazole derivatives have been used to investigate their electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, quantum chemical calculations can be employed to study the mechanisms of chemical reactions. For example, in the synthesis of benzothiazoles, these calculations can help to elucidate the step-by-step process of ring formation and the role of catalysts. They can also be used to predict the most likely sites of metabolic attack on the molecule, providing valuable information for understanding its biotransformation and potential toxicity.
Analytical and Structural Characterization Methodologies
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds.
Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the functional groups present in 2-Chlorobenzo[d]thiazol-6-yl acetate (B1210297). The expected spectrum would show characteristic absorption bands for the ester carbonyl group (C=O) typically in the range of 1735-1750 cm⁻¹, the C-O stretching of the acetate group around 1200-1250 cm⁻¹, and vibrations corresponding to the aromatic benzothiazole (B30560) ring system. The C-Cl bond would also exhibit a characteristic absorption in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy would provide information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show a singlet for the methyl protons of the acetate group. The aromatic protons on the benzothiazole ring would appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants dependent on their substitution pattern.
¹³C NMR: Carbon-13 NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the methyl carbon of the acetate group, the ester carbonyl carbon, and the carbons of the benzothiazole ring system, including the carbon atom bonded to the chlorine.
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of 2-Chlorobenzo[d]thiazol-6-yl acetate. The molecular ion peak (M⁺) would confirm the compound's molecular mass. The fragmentation pattern would likely show losses of the acetyl group and other characteristic fragments of the benzothiazole core, aiding in structural confirmation.
| Spectroscopic Technique | Expected Observations for this compound |
| Infrared (IR) | Carbonyl (C=O) stretch (~1740 cm⁻¹), C-O stretch (~1230 cm⁻¹), Aromatic C=C stretches, C-Cl stretch |
| ¹H NMR | Singlet for acetate methyl protons, Multiplets for aromatic protons |
| ¹³C NMR | Signals for acetate methyl carbon, ester carbonyl carbon, and aromatic/thiazole (B1198619) carbons |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₉H₆ClNO₂S |
Chromatographic Purity and Separation Techniques
Chromatographic methods are crucial for assessing the purity of a synthesized compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. A pure sample should ideally show a single, sharp peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the compound but also provide its molecular weight, offering a high degree of confidence in its identification.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that uses smaller stationary phase particles, resulting in faster analysis times and better resolution. This could be particularly useful for separating this compound from closely related impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation of the product from starting materials and byproducts, visualized under UV light.
| Chromatographic Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and molecular weight confirmation |
| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution separation and purity determination |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Features
Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms. Furthermore, it would reveal the arrangement of the molecules in the crystal lattice, known as the crystal packing, which is influenced by intermolecular interactions such as hydrogen bonding, and van der Waals forces. As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD).
Future Perspectives and Emerging Research Avenues
Rational Design of Highly Selective and Potent Benzothiazole (B30560) Derivatives
The rational design of new chemical entities is a key strategy to enhance the therapeutic properties of benzothiazole derivatives, aiming for improved potency and selectivity while minimizing off-target effects. This approach relies heavily on understanding the structure-activity relationships (SAR), which dictate how a molecule's chemical structure relates to its biological activity. mdpi.commdpi.com
Researchers employ strategies like bioisosterism, where parts of a molecule are replaced with other chemical groups that have similar physical or chemical properties, to optimize drug-receptor interactions. researchgate.net For instance, in the pursuit of new anticancer agents, benzothiazole derivatives have been rationally designed to act as potent inhibitors of specific signaling pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a known mediator of oncogenic signaling. nih.gov One study focused on creating a series of benzothiazole derivatives with a unique binding mode in the SH2 domain of STAT3, leading to the identification of compounds with excellent inhibitory activity. nih.gov
Similarly, rational design has been applied to develop selective inhibitors for enzymes implicated in neurodegenerative diseases, like beta-secretase 1 (BACE-1) in Alzheimer's disease. nih.gov By using the structures of existing drugs like Riluzole and Atabecestat as a foundation, new benzothiazole molecules have been designed and shown to have a high binding affinity and selectivity for BACE-1 over the related BACE-2 enzyme. nih.gov These design strategies often lead to the development of lead compounds that can be further optimized for clinical use. nih.gov
Table 1: Examples of Rational Design Strategies for Benzothiazole Derivatives
| Design Strategy | Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Structure-Based Design | STAT3 SH2 Domain | Cancer | Identification of compound B19 with an IC50 value of 0.067 μM against IL-6/STAT3 signaling. nih.gov | nih.gov |
| Bioisosterism | Tubulin Polymerization | Cancer (Prostate) | Development of compounds that significantly inhibit tubulin polymerization in vitro. researchgate.net | researchgate.net |
| Scaffold Hopping | BACE-1 | Alzheimer's Disease | Design of selective BACE-1 inhibitors based on structural features of Atabecestat and Riluzole. nih.gov | nih.gov |
| Pharmacophore Modeling | MAO-B Enzyme | Neurodegenerative Diseases | Synthesis of benzothiazole-hydrazone derivatives, with compound 3e showing an IC50 value of 0.060 µM. mdpi.com | mdpi.com |
Exploration of Novel Therapeutic and Agrochemical Applications
The versatile benzothiazole scaffold is a privileged structure in drug discovery, exhibiting a vast array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.compcbiochemres.com Ongoing research continues to uncover new therapeutic applications for this class of compounds. Patents filed between 2015 and 2020 highlight a wide range of uses, with a significant focus on cancer, metabolic diseases, inflammation, and neurodegeneration. nih.gov
Beyond human health, benzothiazole derivatives are gaining prominence in agriculture. They exhibit a broad spectrum of biological activities that are relevant for agrochemical development, including fungicidal, herbicidal, insecticidal, and antiviral properties. mdpi.comnih.gov The stable and easily modifiable structure of benzothiazoles makes them ideal candidates for discovering new agrochemicals. mdpi.com For example, a novel natural benzothiazole derivative, labeled HBT, isolated from a tobacco-derived fungus, has shown superior insecticidal activity against the fall armyworm compared to existing biopesticides. caas.cn Such discoveries open up new possibilities for developing effective and potentially safer alternatives to conventional pesticides. caas.cn
Table 2: Diverse Applications of Benzothiazole Derivatives
| Application Area | Specific Activity | Example Compound/Derivative Class | Reference |
|---|---|---|---|
| Therapeutic | Anticancer | 2-Arylbenzothiazoles, STAT3 Inhibitors | bibliomed.orgresearchgate.netnih.gov |
| Antimicrobial/Antifungal | 2-Amino-benzothiazole derivatives | pcbiochemres.comnih.gov | |
| Neuroprotective | Riluzole, BACE-1 inhibitors | mdpi.comnih.gov | |
| Anti-inflammatory | N-functionalized 2-aminobenzothiazoles | frontiersin.orgnih.gov | |
| Antidiabetic | N-(6-chlorobenzoat[d]thiazol-2-yl)-2-morpholinoacetamide | pcbiochemres.com | |
| Agrochemical | Insecticidal | Natural product HBT, Oxazosulfyl | mdpi.comcaas.cn |
| Fungicidal | 2-Mercaptobenzothiazole derivatives | nih.gov | |
| Herbicidal | Various benzothiazole structures | nih.govnih.gov | |
| Antiviral | Dufulin | mdpi.com |
Synergistic Integration of Advanced Computational and Experimental Methodologies
The discovery and optimization of new benzothiazole derivatives are increasingly driven by the powerful synergy between computational and experimental techniques. Computational chemistry allows for the prediction of molecular properties and biological activities before a compound is ever synthesized, saving significant time and resources. mdpi.com
Methods such as Density Functional Theory (DFT) are used to study the electronic structure, geometry, and spectroscopic features of benzothiazole derivatives. mdpi.comresearchgate.net These calculations help in understanding the charge distribution within the molecules and predicting their reactivity. researchgate.net Molecular docking studies are another crucial computational tool, providing insights into how a molecule might bind to a specific biological target, such as an enzyme or receptor. nih.gov This information is vital for the rational design of more potent and selective inhibitors. nih.gov
These in silico predictions are then validated through experimental synthesis and biological evaluation. nih.govmdpi.com For example, after computational studies identified promising benzothiazole derivatives as potential antibacterials, these compounds were synthesized and their minimum inhibitory concentration (MIC) values were determined against various bacterial strains, confirming the predictions. nih.govmdpi.com This iterative cycle of computational design, synthesis, and experimental testing accelerates the development of new drug candidates and agrochemicals. researchgate.net
Development of Scalable and Environmentally Benign Synthetic Routes
As the demand for benzothiazole derivatives grows, there is a strong emphasis on developing synthetic methods that are not only efficient and high-yielding but also environmentally friendly. Green chemistry principles are being increasingly applied to the synthesis of these compounds. nih.gov
Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions or the use of toxic solvents and catalysts. nih.gov Modern approaches focus on alternatives such as using water as a reaction medium, which is non-toxic and abundant. rsc.org Other green strategies include the use of recyclable catalysts like copper ferrite (B1171679) nanoparticles, which can be recovered and reused multiple times without a significant loss of activity. eurjchem.comresearchgate.net
Microwave-assisted synthesis has also emerged as a valuable technique, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com Researchers are also exploring solvent-free reaction conditions and the use of non-toxic, reusable catalysts like ionic liquids or resins to further improve the environmental footprint of benzothiazole synthesis. mdpi.com These scalable and sustainable routes are crucial for the cost-effective and responsible production of these valuable compounds for therapeutic and agricultural applications. nih.govmdpi.com
Table 3: Comparison of Synthetic Methodologies for Benzothiazoles
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Often uses organic solvents (e.g., toluene, benzene) and high temperatures. nih.govchemicalbook.com | Well-established procedures. | nih.govchemicalbook.com |
| Green Synthesis (Water) | Utilizes water as the reaction solvent. rsc.org | Environmentally benign, safe, and cost-effective. | rsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation for heating. mdpi.com | Rapid reaction times (minutes vs. hours), high yields. mdpi.com | mdpi.com |
| Recyclable Catalysts | Uses catalysts like CuFe2O4 nanoparticles or amberlite resin. eurjchem.commdpi.com | Catalyst can be recovered and reused, reducing waste and cost. | eurjchem.commdpi.com |
| Solvent-Free Reactions | Conducted without a solvent medium. mdpi.com | Reduces solvent waste, simplifies purification. | mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-chlorobenzo[d]thiazol-6-yl acetate, and how do reaction conditions influence yields?
The synthesis of this compound derivatives typically involves acetylation of a benzothiazole precursor. For example, reacting 6-amino-2-cyanobenzothiazole with acetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine) yields N-(2-chlorobenzo[d]thiazol-6-yl)acetamide. Reaction optimization includes controlling stoichiometry (e.g., 4.8 equiv acetyl chloride) and purification via silica gel chromatography (ethyl acetate/hexanes gradient) to achieve ~52% yield . Solvent choice (e.g., DCM vs. ethanol) and temperature (room temperature vs. reflux) significantly affect reaction efficiency and purity.
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound derivatives?
¹H and ¹³C NMR spectroscopy are critical for structural elucidation. For instance, in N-(2-chlorobenzo[d]thiazol-6-yl)acetamide, the acetyl group appears as a singlet at δ 2.15 ppm (³H), while aromatic protons exhibit distinct coupling patterns (e.g., δ 8.81 ppm, d, J = 2.0 Hz for the thiazole ring). ¹³C NMR confirms carbonyl resonance at δ 169.6 ppm and aromatic carbons between δ 111–149 ppm. High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M + H]⁺ at 218.0381) .
Advanced Research Questions
Q. What methodologies are employed to analyze reaction intermediates or byproducts in benzothiazole acetylation?
Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are used to monitor reaction progress. For example, TLC (ethyl acetate/hexanes) can detect unreacted starting materials and intermediates by UV absorbance. In cases of side reactions (e.g., over-acetylation), column chromatography with gradient elution effectively isolates the target compound from byproducts .
Q. How can computational tools guide the rational design of this compound derivatives for specific biological targets?
Density functional theory (DFT) calculations and molecular docking studies predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance, modifying the acetyl group to a sulfonate ester (as in imidazothiazole derivatives) enhances interactions with enzyme active sites, validated by in vitro assays .
Q. What strategies address contradictions in spectral data or crystallographic results for benzothiazole derivatives?
Conflicting data (e.g., unexpected NMR shifts or crystallographic disorder) require cross-validation. Single-crystal X-ray diffraction (using SHELX or ORTEP-III) resolves ambiguities by providing precise bond lengths and angles. For example, SHELXL refinement of twinned macromolecular crystals can clarify structural anomalies .
Q. How are Friedel-Crafts acylation and Eaton’s reagent applied to synthesize fused benzothiazole systems?
Eaton’s reagent (P₂O₅/MeSO₃H) facilitates solvent-free Friedel-Crafts acylation, enabling the synthesis of fused heterocycles like phenylbenzo[d]imidazo[2,1-b]thiazoles. Key parameters include reaction temperature (80–100°C) and reagent stoichiometry to minimize side reactions (e.g., ring-opening) .
Q. What are the challenges in scaling up benzothiazole acetate synthesis, and how are they mitigated?
Scale-up issues include exothermic reactions and purification bottlenecks. Controlled addition of acetyl chloride (to prevent thermal degradation) and switching to flash chromatography (for faster separation) improve reproducibility. Recrystallization from methanol/water mixtures enhances purity for gram-scale batches .
Methodological Notes
- Crystallography : SHELX programs are recommended for small-molecule refinement, while ORTEP-III aids in visualizing thermal ellipsoids .
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst) and identify optimal conditions .
- Data Validation : Cross-reference NMR, HRMS, and X-ray data to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
